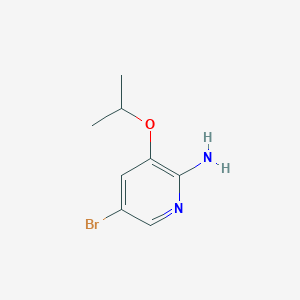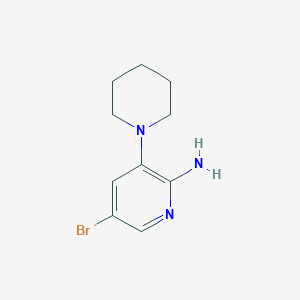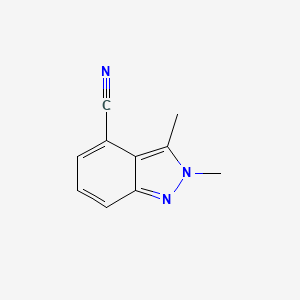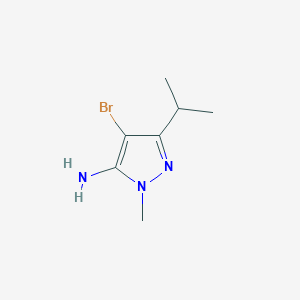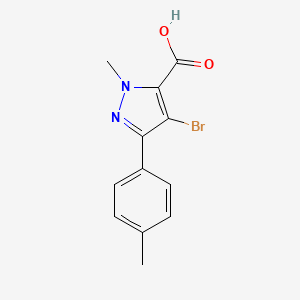
4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound "4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides is reported to be accomplished in good yield through a two-step process that includes a selective Sandmeyer reaction . Although the specific compound is not synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole derivatives can be investigated using computational methods such as Gaussian09 software package, as demonstrated in the study of a related compound . The optimized geometrical parameters are often in agreement with X-ray diffraction data, and the stability of the molecule can be analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves testing against phytopathogenic fungi, indicating potential antifungal activity . The reactivity of such compounds can be further understood through molecular docking studies, which suggest possible inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly. Solvatochromic and single crystal studies can reveal how the photophysical properties of these compounds change in different solvents . Additionally, the nonlinear optical properties of pyrazole derivatives can be evaluated through spectroscopic evaluations, which are influenced by the small energy gap between the frontier molecular orbitals .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Intermediate Applications
- Pyrazole derivatives, including those with bromo substituents, are often explored as intermediates in the synthesis of more complex molecules. For example, the synthesis of pyrazole-5-carboxylic acid derivatives serves as a crucial step in creating new insecticides and pharmaceuticals, demonstrating the utility of these compounds in developing biologically active agents (Niu Wen-bo, 2011).
Structural and Spectral Studies
- Research on pyrazole derivatives includes detailed structural and spectral analysis. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to understand its structure, further informing on the chemical behavior and potential reactivity of similar compounds (S. Viveka et al., 2016).
Biological Activities and Structure-Activity Relationships
- The antifungal activity of pyrazole carboxylic acid amides highlights the potential for these compounds in addressing phytopathogenic fungi, suggesting that derivatives like 4-bromo-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid may also possess useful biological properties (Shijie Du et al., 2015).
Material Science and Optical Properties
- Pyrazole derivatives have been explored for their potential in nonlinear optical (NLO) materials, indicating that structural modifications, such as bromo substitution, could influence the optical properties and suitability of these compounds for optical limiting applications (B. Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-5-8(6-4-7)10-9(13)11(12(16)17)15(2)14-10/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYVVJUNGUFCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162310 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1435804-39-9 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435804-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



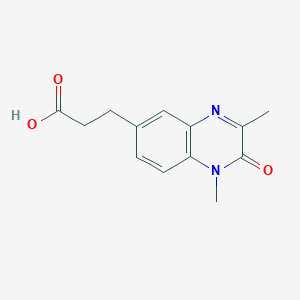
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)
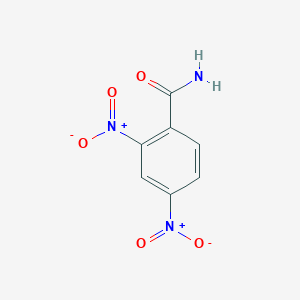
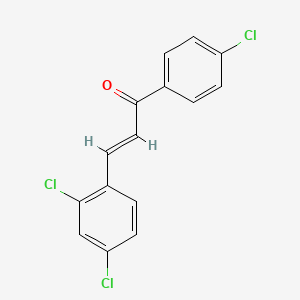
![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)

